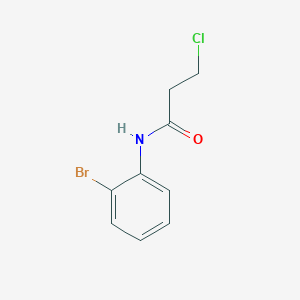
N-methyl-N'-(2-methyl-1-naphthyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-N’-(2-methyl-1-naphthyl)thiourea” is a chemical compound with the molecular formula C13H14N2S. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is functionally related to a thiourea .
Molecular Structure Analysis
The molecular structure of “N-methyl-N’-(2-methyl-1-naphthyl)thiourea” is represented by the linear formula C13H14N2S . The InChI code for this compound is 1S/C13H14N2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)15-13(16)14-2/h3-8H,1-2H3,(H2,14,15,16) .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Protein Binding
Thiourea derivatives have been investigated for their interactions with proteins, such as serum albumin. Studies using fluorescence spectroscopy have demonstrated that thiourea compounds can quench the intrinsic fluorescence of proteins through static quenching mechanisms, suggesting potential applications in the development of fluorescent probes for studying protein interactions and dynamics (Cui et al., 2006).
Anticancer Activity
Research on N-naphthoyl thiourea derivatives has revealed their significant cytotoxic effects against various cancer cell lines, indicating their potential as scaffolds for anticancer drug development. The antiproliferative effects of these derivatives have been examined, showing promising results in comparison to traditional chemotherapeutics (Arafa et al., 2022).
Advanced Material Applications
Thiourea derivatives have been utilized in the synthesis of materials with potential applications in electronics, such as organic light-emitting diodes (OLEDs). Studies have explored the synthesis, crystal structure, and electrical properties of thiourea-based compounds, highlighting their potential as conductive layers in OLEDs (Jasman et al., 2015).
Environmental Applications
The use of thiourea derivatives in environmental applications, such as the photodegradation of pollutants, has been explored. Some studies have investigated the efficiency of thiourea-copper complexes in the degradation of dyes, demonstrating their potential in environmental cleanup processes (Ashraf et al., 2014).
Sensing and Detection
Thiourea compounds have also been studied for their applications in chemical sensing and detection. For instance, research on modified graphene materials using thiourea as a crosslinking agent has led to the development of sensitive electrochemical sensors for detecting pesticides, offering new tools for environmental monitoring and food safety (Rahmani et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-3-(2-methylnaphthalen-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)15-13(16)14-2/h3-8H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHOADKVCQPFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2953913.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2953914.png)




![3-[(Oxan-2-ylmethoxy)methyl]aniline](/img/structure/B2953920.png)
![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethoxyphenyl)oxamide](/img/structure/B2953922.png)
![2,6-Dichloro-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2953925.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2953927.png)
![N1-allyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2953928.png)

![3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
